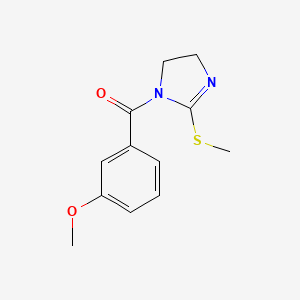
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Vue d'ensemble
Description
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Studies
Catalyst- and Solvent-Free Synthesis : A related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was synthesized using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method offers an efficient approach for regioselective synthesis, indicating potential applications in developing environmentally-friendly chemical processes (Moreno-Fuquen et al., 2019).
PET Imaging in Parkinson's Disease : The synthesis of a similar compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), was reported. It is used as a precursor for [11C]HG-10-102-01, a potential PET imaging agent for studying LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Molecular Docking Studies in Cancer Research : Research involving pyrazoline incorporated isoxazole derivatives, such as 5-(4-methoxyphenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, utilized molecular docking studies. These compounds showed significant anticancer activity against human breast cancer cell lines, highlighting the role of such compounds in cancer research and drug design (Radhika et al., 2020).
Application in Synthesis and Material Science
Directed Metalation in Synthesis : The one-pot synthesis of (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, involving anionic ortho-Fries rearrangement, was described. These hydroxy ketones serve as key intermediates in the synthesis of benzothienopyranones, demonstrating their importance in advanced organic synthesis (Pradhan & De, 2005).
Study of Isomorphous Structures : Research on isomorphous structures of compounds like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone revealed insights into molecular disorder and the chlorine-methyl exchange rule, offering valuable information for crystallography and material science studies (Swamy et al., 2013).
Synthesis and Analysis of Novel Compounds : A study on the synthesis and analysis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone involved techniques like FTIR, NMR, and mass spectrometry. This demonstrates the compound's potential in various scientific applications, particularly in the field of chemistry (FathimaShahana & Yardily, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity .
Propriétés
IUPAC Name |
(3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-10-5-3-4-9(8-10)11(15)14-7-6-13-12(14)17-2/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHHMCGWOGEBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326467 | |
| Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685127-11-1 | |
| Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
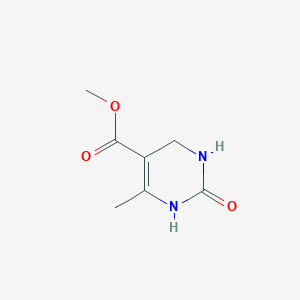
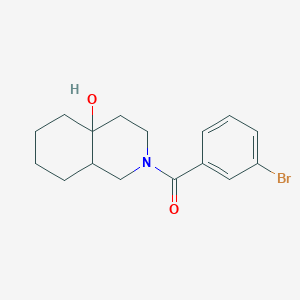
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
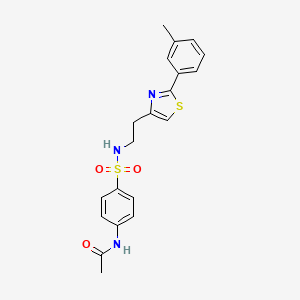

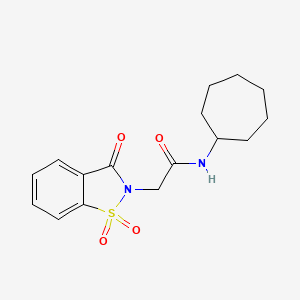
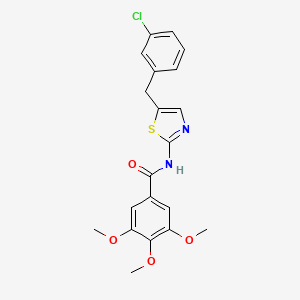
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
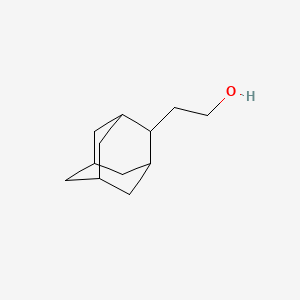
![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2498023.png)
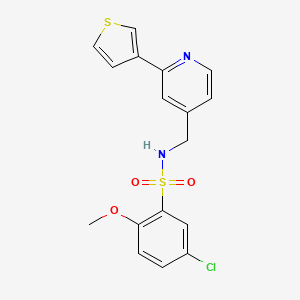
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
